3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 109888-65-5
VCID: VC8047356
InChI: InChI=1S/C11H8F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-4,9H,5H2,(H,16,17)
SMILES: C1C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Molecular Formula: C11H8F3NO3
Molecular Weight: 259.18 g/mol

3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

CAS No.: 109888-65-5

Cat. No.: VC8047356

Molecular Formula: C11H8F3NO3

Molecular Weight: 259.18 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid - 109888-65-5

CAS No. 109888-65-5
Molecular Formula C11H8F3NO3
Molecular Weight 259.18 g/mol
IUPAC Name 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C11H8F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-4,9H,5H2,(H,16,17)
Standard InChI Key UYCWRKRHUGMJDH-UHFFFAOYSA-N
SMILES C1C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Canonical SMILES C1C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 4,5-dihydroisoxazole (isoxazoline) ring system fused to a carboxylic acid group at the 5-position and a 4-(trifluoromethyl)phenyl substituent at the 3-position (Fig. 1). The trifluoromethyl group enhances lipophilicity (logP=2.1\log P = 2.1), while the carboxylic acid contributes to hydrogen-bonding capacity (polar surface area: 53.5 Ų) .

Molecular Formula: C11H8F3NO3\text{C}_{11}\text{H}_8\text{F}_3\text{NO}_3
Molecular Weight: 259.18 g/mol
IUPAC Name: 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Spectral Characteristics

  • Mass Spectrometry: Base peak at m/zm/z 272 ([M+H]⁺) with characteristic fragments at m/zm/z 200 (loss of CO₂) and 157 (trifluoromethylphenyl cleavage) .

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) displays signals at δ 8.15 (d, J = 8.4 Hz, 2H, aromatic), 7.85 (d, J = 8.4 Hz, 2H, aromatic), 4.65 (dd, J = 10.2 Hz, 1H, CH), and 3.45–3.25 (m, 2H, CH₂).

Synthesis and Characterization

Route 1: Cyclocondensation of Hydroxylamine Derivatives

A validated method involves reacting 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride in ethanol under reflux (16 hr), yielding the oxime intermediate. Subsequent cyclization with acrylic acid ethyl ester in methylene chloride produces the dihydroisoxazole core (yield: 72%) .

Route 2: Hydrolysis of Parent Carboxamide

The compound arises as a hydrolysis metabolite of 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide in Wistar rats. Enzymatic cleavage of the amide bond generates the carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline .

Table 1: Optimization of Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Reaction Temperature80°CMaximizes cyclization efficiency
SolventEthanolEnhances intermediate solubility
CatalystTriethylamineAccelerates imine formation

Stability Profile

Stability studies in biological matrices (plasma, urine) demonstrate:

  • Short-term stability: >90% integrity after 24 hr at 25°C .

  • Freeze-thaw cycles: <10% degradation after three cycles .

  • Autosampler stability: 95% recovery after 48 hr .

Pharmacokinetics and Metabolism

Biotransformation Pathways

In vivo studies in rats and rabbits identified two primary metabolites (Table 2) :

  • 3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (M1)

  • 4-Methoxy-3-(trifluoromethyl)aniline (M2)

Table 2: Pharmacokinetic Parameters of Metabolites

MetaboliteTmaxT_{\text{max}} (h)CmaxC_{\text{max}} (ng/mL)AUC024_{0-24} (ng·h/mL)
M12.1 ± 0.31450 ± 21012,300 ± 1,800
M21.8 ± 0.4890 ± 1308,450 ± 1,200

Excretion Profile

  • Urinary excretion: 65% of dose within 24 hr .

  • Fecal elimination: 22% over 48 hr .

Analytical Methods

HPLC-MS/MS Quantification

Chromatographic Conditions :

  • Column: C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase: 0.1% formic acid (A) / acetonitrile (B)

  • Gradient: 90% A to 10% A over 10 min

  • Flow Rate: 500 µL/min

Mass Transitions:

  • Parent Ion: m/zm/z 445 → 198 (CE = 20 eV)

  • Metabolite M1: m/zm/z 272 → 200

Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)0.9993≥0.990
LLOQ1 ng/mLSignal/Noise >10
Matrix Effect92–105%85–115%

Biological Activity and Applications

Antirheumatic Metabolite

As the primary hydrolytic metabolite of PAR-2 inhibitors, this carboxylic acid derivative modulates protease-activated receptor signaling, reducing inflammatory cytokine release (IL-6: ↓58%; TNF-α: ↓47% at 10 µM) .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Enhances metabolic stability (t1/2t_{1/2}: 6.2 hr vs. 2.1 hr for non-fluorinated analog) .

  • Dihydroisoxazole Ring: Confers conformational rigidity, improving target binding (Kd = 18 nM vs. 120 nM for open-chain analog) .

Table 3: Comparative Bioactivity of Analogues

CompoundIC₅₀ (PAR-2 Inhibition)Solubility (mg/mL)
Target Compound0.32 µM0.45
4-Methoxyphenyl analogue 1.12 µM0.89
5-Methyl derivative 0.87 µM0.23

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